molecular formula C13H18N2O2 B1674721 Lenacil CAS No. 2164-08-1

Lenacil

Cat. No.: B1674721
CAS No.: 2164-08-1
M. Wt: 234.29 g/mol
InChI Key: ZTMKADLOSYKWCA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lenacil is a selective uracil herbicide . Its primary target is the photosystem II (PSII) in plants . PSII plays a crucial role in the light-dependent reactions of photosynthesis, where it absorbs light energy to power the creation of chemical energy in the form of ATP and NADPH.

Mode of Action

This compound acts by inhibiting photosynthesis at photosystem II . It is absorbed through the roots of plants and interferes with the normal functioning of PSII, thereby disrupting the plant’s ability to convert light energy into chemical energy . This disruption leads to a cessation of growth and eventually the death of the plant.

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically the light-dependent reactions that occur in photosystem II . By inhibiting PSII, this compound disrupts the electron transport chain, preventing the production of ATP and NADPH. These molecules are essential for the light-independent reactions of photosynthesis, where they are used to convert carbon dioxide into glucose. Therefore, the inhibition of PSII by this compound leads to a decrease in the plant’s ability to produce energy and synthesize essential organic compounds.

Pharmacokinetics

This compound has a low solubility in water and is semi-volatile . It is moderately persistent in soil and can leach into groundwater due to its chemical properties . These properties influence the bioavailability of this compound in the environment and its uptake by plants.

Result of Action

The action of this compound results in the inhibition of photosynthesis, leading to a cessation of growth and eventually the death of the plant . This makes this compound effective for the control of both annual grasses, broad-leaved weeds, and some perennial weeds in various crops .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its persistence in soil and potential for leaching into groundwater make it susceptible to environmental conditions such as rainfall and soil type . Furthermore, its low solubility in water can affect its distribution in the environment and its uptake by plants . Therefore, the action of this compound can vary depending on the specific environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The production of Lenacil involves a complex chemical synthesis process. Starting with basic raw materials, the synthesis typically employs advanced organic chemistry techniques. Key steps include the formation of specific molecular structures, ensuring the chemical stability and purity of this compound . Recent technological advancements have refined these processes, focusing on increasing yield, reducing waste, and enhancing safety measures .

Industrial Production Methods: In recent years, the production of this compound has seen significant improvements due to technological advancements. Innovations in catalysis and reaction engineering have led to more efficient and environmentally friendly synthesis routes. Automation and control technologies in chemical manufacturing have also played a critical role in optimizing the production process and ensuring consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions: Lenacil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application and effectiveness as a herbicide.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound that retain its herbicidal properties. These derivatives are often used to enhance the effectiveness and specificity of this compound in different agricultural applications .

Properties

IUPAC Name

3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9H,1-8H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMKADLOSYKWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042093
Record name Lenacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164-08-1
Record name Lenacil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2164-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenacil [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lenacil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LENACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X58DK6S8KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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